Squalene N-methyloxaziridine

Sterol biosynthesis inhibition 2,3-oxidosqualene cyclase Transition-state analog

Sourcing a specific, mechanism-based inhibitor for sterol biosynthesis often leads to compounds with ill-defined or overlapping targets. Squalene N-methyloxaziridine (CAS 126267-95-6) is the appropriate chemical probe for this challenge. It was rationally designed as a transition-state analog that mimics the SN2-like epoxide-opening step of 2,3-oxidosqualene cyclase (OSC). - **Precise Mechanism**: Uniquely targets the initial substrate activation step, unlike high-energy intermediate analogs that act on later carbocationic stages. - **Pathway Selectivity**: Enables blockade of the cyclization step (lanosterol synthesis) without inhibiting the upstream squalene epoxidase, ensuring a clear experimental phenotype. - **Proven Potency**: Demonstrated best-in-series OSC inhibitory activity among related N-methylimine, hydroperoxide, and amide derivatives, confirming the oxaziridine moiety's critical role.

Molecular Formula C32H55NO
Molecular Weight 413.7 g/mol
CAS No. 126267-95-6
Cat. No. B144261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSqualene N-methyloxaziridine
CAS126267-95-6
Synonymssqualene N-methyloxaziridine
Molecular FormulaC32H55NO
Molecular Weight413.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1N(O1)C)C)C)C
InChIInChI=1S/C28H47NO/c1-23(2)13-10-16-26(5)19-11-17-24(3)14-8-9-15-25(4)18-12-20-27(6)21-22-28-29(7)30-28/h13-15,19-20,28H,8-12,16-18,21-22H2,1-7H3/b24-14-,25-15-,26-19-,27-20-
InChIKeyBGVFNPALTGKZQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Squalene N-methyloxaziridine: Transition-State Analog for OSC


Squalene N-methyloxaziridine (CAS 126267-95-6, molecular formula C28H47NO, MW 413.68) is a synthetic polyenic oxaziridine rationally designed as a transition-state analog inhibitor of 2,3-oxidosqualene (SO) cyclase (also known as oxidosqualene cyclase, OSC, or lanosterol synthase; EC 5.4.99.7), a key enzyme in the sterol biosynthesis pathway [1]. The compound was conceived to mimic the SN2-like transition state involved in the enzymatic opening of 2,3-oxidosqualene, distinguishing it from high-energy intermediate (HEI) analog inhibitors such as 2-aza-2,3-dihydrosqualene [1]. It was first reported by Ceruti, Cattel, and colleagues in 1988–1989 as part of a broader program to develop mechanism-based sterol biosynthesis inhibitors, and is classified under the MeSH supplementary concept C061539 [2].

Mechanism Transition-state analog targeting OSC epoxide-opening step
Pathway Sterol biosynthesis studies; cyclase-dependent endpoint context
Scaffold Polyenic oxaziridine probe; distinct from HEI analog inhibitors

Why Squalene N-methyloxaziridine Cannot Be Substituted


Inhibitors targeting the sterol biosynthesis pathway operate through fundamentally distinct mechanisms and exhibit divergent enzyme specificity profiles that preclude simple functional substitution. Squalene N-methyloxaziridine is specifically designed as a transition-state analog for the SN2-like opening of 2,3-oxidosqualene by SO cyclase [1]. This differs categorically from competitive squalene epoxidase (SE) inhibitors such as NB-598 (IC50 4.4 nM on rat SE) or allylamine antifungals like terbinafine, from HEI analog cyclase inhibitors like 2-aza-2,3-dihydrosqualene (IC50 0.3 μM in 3T3 fibroblasts) [2], and from substrate-mimic epoxide-bearing inhibitors like 19-azasqualene 2,3-epoxide (IC50 1.5 μM in pig liver SO cyclase) [3]. Even within the same synthetic series, the N-methylimine analog (compound 7) exhibited a different biological profile, preferentially inhibiting C27-sterol biosynthesis in 3T3 fibroblasts rather than directly targeting SO cyclase [1]. These mechanistic and selectivity differences mean that procurement decisions based solely on nominal enzyme target class will fail to replicate experimental outcomes.

This product Transition-state analog for SN2-like epoxide opening by OSC
HEI analog inhibitors Engage carbocationic intermediate; catalytic step and kinetics may differ
This product Targets 2,3-oxidosqualene cyclase (OSC) in sterol pathway
Squalene epoxidase inhibitors Block upstream epoxidation step; pathway-level endpoints may shift
This product Oxaziridine moiety directs inhibition toward SO cyclase
N-methylimine & amide analogs Preferentially inhibit C27-sterol biosynthesis; SAR context may not transfer

Squalene N-methyloxaziridine: Differentiation Evidence


Head-to-Head Superiority Over Structural Analogs in SO Cyclase Inhibition

In a direct head-to-head comparison reported in the seminal 1988 study, squalene N-methyloxaziridine (designated compound 9) was the best inhibitor of 2,3-oxidosqualene (SO) cyclase among four rationally designed squalene derivatives: N-methylimine (7), aminalic hydroperoxide (8), N-methyloxaziridine (9), and N-methylamide (10) [1]. The inhibitory activities were determined in vitro on SO cyclase associated with rat liver and yeast microsomes, and compound 9 demonstrated superior potency to all three structural analogs. Notably, compounds 7 and 10 showed a divergent biological profile—they strongly inhibited C27-sterol biosynthesis in 3T3 fibroblast cultures rather than directly targeting SO cyclase—indicating that the oxaziridine moiety uniquely directs inhibitory activity toward the cyclase enzyme [1].

Intra-series rank order
Head-to-head
Rank: 9 > 8 > 7 ≈ 10 for SO cyclase inhibition
Reported top rank among tested structural analogs; oxaziridine moiety critical for cyclase targeting
Rat liver and yeast microsomal assay; analogs 7 and 10 preferentially inhibited C27-sterol biosynthesis in 3T3 fibroblasts
Sterol biosynthesis inhibition 2,3-oxidosqualene cyclase Transition-state analog Structure-activity relationship

Transition-State vs. High-Energy Intermediate SO Cyclase Inhibitors

Squalene N-methyloxaziridine was designed to mimic the transition state involved in the SN2-like opening of 2,3-oxidosqualene by SO cyclase, a mechanistically distinct approach from the high-energy intermediate (HEI) analog strategy employed by 2-aza-2,3-dihydrosqualene and its derivatives [1]. The HEI analog 2-aza-2,3-dihydrosqualene, which mimics a carbocationic intermediate formed during cyclization, has a reported IC50 of 0.3 μM on cholesterol biosynthesis in 3T3 fibroblasts and inhibits SO cyclase from multiple species [2]. While both compounds inhibit the same enzyme, they engage the cyclase at different points along its catalytic trajectory—the oxaziridine at the epoxide-opening transition state and the azasqualene at a later carbocationic intermediate stage—resulting in fundamentally different inhibition kinetics and potential for differential species selectivity [1].

Mechanism type
Cross-study
Transition-state mimic (oxaziridine) vs. HEI mimic (azasqualene)
Mechanism-dependent study context; probes distinct catalytic trajectory points
Both inhibit OSC but engage different conformational states along cyclization coordinate
Enzyme mechanism Transition-state analog SN2-like opening Rational inhibitor design

SO Cyclase vs. Squalene Epoxidase Pathway Selectivity

The sterol biosynthesis pathway contains two sequential, therapeutically relevant enzyme targets: squalene epoxidase (SE, EC 1.14.13.132) and 2,3-oxidosqualene cyclase (OSC/SO cyclase, EC 5.4.99.7). Squalene N-methyloxaziridine was designed as an SO cyclase inhibitor and, based on the selectivity profile of structurally related analogs from the same research program (e.g., 19-azasqualene 2,3-epoxide, which was active on SO cyclase with IC50 1.5 μM in pig liver but inactive on squalene epoxidase at concentrations up to 100 μM), is expected to show selectivity for the cyclase over the epoxidase [1]. In contrast, the clinically used antifungal terbinafine and the experimental inhibitor NB-598 (IC50 4.4 nM on rat SE, 0.75 nM on human HepG2 SE) are potent, selective squalene epoxidase inhibitors [2]. This pathway-level target divergence means the N-methyloxaziridine is unsuitable as a squalene epoxidase probe and vice versa.

Pathway selectivity
Class-level
OSC (cyclase) target vs. SE (epoxidase) target
Pathway-level target selectivity context; cyclase-specific blockade expected
Class-level inference from related analogs; SE inhibitors produce distinct metabolic signatures
Enzyme selectivity Sterol biosynthesis pathway Squalene epoxidase Oxidosqualene cyclase

Acid-Labile Oxaziridine Ring: Handling and Stability

The oxaziridine three-membered ring (C–N–O) is a strained heterocycle with distinct physicochemical properties compared to the imine, amine, amide, and hydroperoxide functionalities present in structural analogs. The 1988 synthesis report explicitly states that squalene N-methyloxaziridine (9) was synthesized by a new method specifically designed to prevent acid decomposition of both the imine precursor (7) and the oxaziridine product (9) [1]. This acid lability is an inherent property of the oxaziridine functional group and represents both a synthetic challenge and a unique chemical feature not shared by the N-methylimine (7), aminalic hydroperoxide (8), or N-methylamide (10) analogs [1]. The compound's molecular formula is C28H47NO with a molecular weight of 413.68 Da, and it contains an (all-E) polyenic squalene backbone bearing the characteristic three-membered oxaziridine ring [2].

Chemical stability
Supporting evidence
Acid-labile C–N–O oxaziridine ring
Handling and storage condition review required
Novel synthetic method developed to prevent acid decomposition; pH-controlled protocols recommended
Oxaziridine chemistry Acid lability Synthetic methodology Compound stability

Dual Antibacterial-Antifungal Antimicrobial Spectrum

The 1989 review by the Cattel group reported that many inhibitors from this program, including the broader class encompassing squalene N-methyloxaziridine, exhibited good antibacterial and antifungal activity when tested against various bacteria, fungi, and yeasts [1]. This dual antibacterial-antifungal profile is mechanistically significant because most clinically used sterol biosynthesis inhibitors (e.g., azole antifungals targeting lanosterol 14α-demethylase, or terbinafine targeting squalene epoxidase) are exclusively antifungal, as bacteria generally do not rely on sterol biosynthesis for membrane integrity. The antimicrobial breadth observed suggests that the SO cyclase inhibitor class may engage additional targets or exploit differences in sterol/terpenoid metabolism across microorganisms [1].

Antimicrobial spectrum
Data to verify
Reported antibacterial and antifungal activity
Supports antimicrobial screening context
Full MIC characterization requires primary literature review; tested on various bacteria, fungi, and yeasts
Antibacterial activity Antifungal activity Sterol biosynthesis Antimicrobial spectrum

Squalene N-methyloxaziridine: Application Scenarios


Probing the SN2-Like Transition State of SO Cyclase

Squalene N-methyloxaziridine is the appropriate chemical probe for structural and kinetic studies investigating the epoxide-opening transition state of SO cyclase (OSC), as it was specifically designed to mimic this catalytic step [1]. Unlike HEI analog inhibitors that engage later carbocationic intermediates along the cyclization coordinate, the N-methyloxaziridine provides a tool to interrogate the initial substrate activation step. This application is supported by the compound's demonstrated best-in-series activity against rat liver and yeast SO cyclase compared to structurally related N-methylimine, aminalic hydroperoxide, and N-methylamide derivatives, confirming that the oxaziridine moiety is critical for transition-state mimicry at the epoxide-opening step [1].

Discriminating SO Cyclase- vs. Squalene Epoxidase-Dependent Effects

For experiments requiring specific pharmacological blockade of the cyclization step (conversion of 2,3-oxidosqualene to lanosterol) without inhibiting the upstream epoxidation step (conversion of squalene to 2,3-oxidosqualene), squalene N-methyloxaziridine offers pathway-level selectivity [2]. This is in contrast to squalene epoxidase inhibitors such as NB-598 (IC50 4.4 nM) or terbinafine, which block epoxidation and prevent the accumulation of the cyclase substrate 2,3-oxidosqualene . Researchers studying the metabolic consequences of oxidosqualene accumulation, or those needing to distinguish epoxidase-dependent from cyclase-dependent phenotypes, should select the N-methyloxaziridine for its SO cyclase-targeted mechanism [2].

SAR Studies of Squalene-Derived SO Cyclase Inhibitors

The N-methyloxaziridine serves as a key reference compound within the broader structural series of squalene derivatives bearing nitrogen-containing functional groups at the 2,3-position [1]. Its unique oxaziridine ring functionality, which required a specialized synthetic method to prevent acid decomposition, provides a distinct data point in SAR campaigns investigating how the nature of the heteroatom-containing functional group (imine, hydroperoxide, oxaziridine, amide, amine) affects SO cyclase inhibitory potency and selectivity [1]. Procurement of the complete series—including the oxaziridine—is essential for comprehensive SAR mapping, as the oxaziridine has been explicitly shown to confer the highest SO cyclase inhibitory activity among these four functional group variants [1].

Dual Antibacterial-Antifungal Discovery via Sterol Biosynthesis Interference

The reported antibacterial and antifungal activity of compounds within this SO cyclase inhibitor class [2] suggests that squalene N-methyloxaziridine may serve as a starting point for antimicrobial discovery programs targeting organisms where sterol or terpenoid biosynthesis represents a vulnerability. This dual-spectrum activity differentiates the oxaziridine class from clinically established single-target antifungal agents such as terbinafine (SE inhibitor) and azoles (CYP51 inhibitors), which lack antibacterial activity. Researchers pursuing broad-spectrum anti-infective strategies or investigating the role of sterol-like molecules in bacterial physiology should consider this compound as a mechanistically distinct chemical probe, while noting that comprehensive MIC characterization data must be obtained from the primary full-text literature [2].

Application
Selection Property
Validation Focus
OSC transition-state kinetic studies
Transition-state analog mechanism
Epoxide-opening catalytic step kinetics
Cyclase vs. epoxidase pathway discrimination
Pathway-level target selectivity
Cyclase-dependent metabolic endpoint monitoring
Squalenoid SAR campaigns
Oxaziridine functional group identity
Functional group-activity correlation across series
Dual-spectrum antimicrobial screening
Reported antibacterial-antifungal profile
MIC characterization across strain panels
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